Isonicotinamide-d4
Overview
Description
2,3,5,6-Tetradeuteriopyridine-4-carboxamide is a deuterated derivative of pyridine-4-carboxamide Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical, chemical, and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetradeuteriopyridine-4-carboxamide typically involves the deuteration of pyridine-4-carboxamide. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and elevated temperatures to ensure complete deuteration.
Industrial Production Methods
Industrial production of 2,3,5,6-Tetradeuteriopyridine-4-carboxamide follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The purity of the final product is ensured through rigorous quality control measures, including nuclear magnetic resonance (NMR) spectroscopy to confirm the incorporation of deuterium atoms.
Chemical Reactions Analysis
Types of Reactions
2,3,5,6-Tetradeuteriopyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the carboxamide group to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where deuterium atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products Formed
Oxidation: Pyridine-4-carboxamide N-oxide
Reduction: 2,3,5,6-Tetradeuteriopyridine-4-amine
Substitution: Various substituted pyridine derivatives
Scientific Research Applications
2,3,5,6-Tetradeuteriopyridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a stable isotope-labeled compound in NMR spectroscopy to study reaction mechanisms and molecular interactions.
Biology: Employed in metabolic studies to trace the metabolic pathways of pyridine derivatives in biological systems.
Medicine: Investigated for its potential use in drug development, particularly in improving the pharmacokinetic properties of drugs by enhancing their metabolic stability.
Industry: Utilized in the synthesis of deuterated drugs and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,3,5,6-Tetradeuteriopyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The incorporation of deuterium atoms can influence the compound’s binding affinity to enzymes and receptors, potentially altering its biological activity. Deuterium substitution can also affect the rate of metabolic reactions, leading to increased stability and prolonged half-life of the compound in biological systems.
Comparison with Similar Compounds
2,3,5,6-Tetradeuteriopyridine-4-carboxamide can be compared with other deuterated pyridine derivatives, such as:
2,3,5,6-Tetramethylpyridine-4-carboxamide: Similar in structure but with methyl groups instead of deuterium atoms.
2,3,5,6-Tetrachloropyridine: Contains chlorine atoms instead of deuterium, used in the synthesis of pesticides and herbicides.
2,3,5,6-Tetrafluoropyridine: Fluorinated derivative with applications in pharmaceuticals and agrochemicals.
The uniqueness of 2,3,5,6-Tetradeuteriopyridine-4-carboxamide lies in its deuterium content, which imparts distinct physical and chemical properties, making it valuable for specific scientific and industrial applications.
Properties
IUPAC Name |
2,3,5,6-tetradeuteriopyridine-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O/c7-6(9)5-1-3-8-4-2-5/h1-4H,(H2,7,9)/i1D,2D,3D,4D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFQXVTODMYMSMJ-RHQRLBAQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(N=C(C(=C1C(=O)N)[2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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